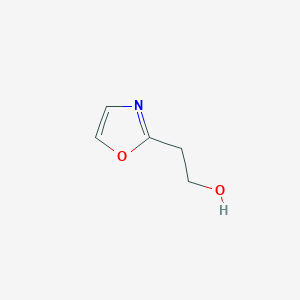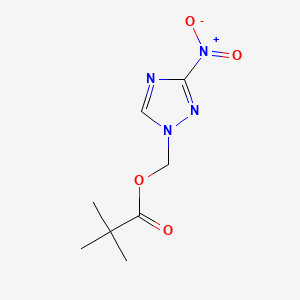
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a cyclopropyl group attached to a triazole ring, which is further connected to a piperidine moiety The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions
Vorbereitungsmethoden
The synthesis of 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride involves multiple steps. . The cyclopropyl group is introduced via a cyclopropanation reaction. The piperidine moiety is then attached through a nucleophilic substitution reaction. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Wissenschaftliche Forschungsanwendungen
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, such as iron, in the active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial and anticancer effects . Additionally, the piperidine moiety can interact with neurotransmitter receptors, modulating their activity and potentially leading to therapeutic effects in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride can be compared with other triazole derivatives, such as:
1-(tricyclohexylstannyl)-1H-1,2,4-triazole: This compound has a triazole ring bonded to a tricyclohexylstannyl group and is used in different applications.
Methyl-1H-1,2,4-triazole-3-carboxylate: This derivative has a carboxylate group attached to the triazole ring and is used in the synthesis of nucleoside analogues.
1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide: This compound features a similar triazole ring with a cyclopropyl group but has different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H18Cl2N4 |
|---|---|
Molekulargewicht |
265.18 g/mol |
IUPAC-Name |
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8;;/h7-8,11H,1-6H2,(H,12,13,14);2*1H |
InChI-Schlüssel |
PPWOUKCAVBYJDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NNC(=N2)C3CCNCC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13478350.png)





![N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13478384.png)




